Isoxazole-4-boronic acid

Description

Properties

IUPAC Name |

1,2-oxazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANPIZQMFCWPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CON=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675073 | |

| Record name | 1,2-Oxazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008139-25-0 | |

| Record name | 1,2-Oxazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Heterocyclic Building Block

An In-depth Technical Guide to Isoxazole-4-boronic Acid: Properties, Structure, and Application

In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures is paramount. This compound and its derivatives have emerged as highly valuable synthetic intermediates, bridging the pharmacologically significant isoxazole core with the versatile chemistry of boronic acids.[1][2] The isoxazole ring is a five-membered heterocycle found in numerous approved pharmaceutical agents, prized for its role in modulating biological activity and improving pharmacokinetic profiles.[1] The boronic acid functional group, in turn, serves as a powerful handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core properties, reactivity, and provide a field-proven experimental protocol for its application in synthesis, underscoring its role as a key building block in the rapid generation of novel chemical entities.

Chemical Structure and Physicochemical Properties

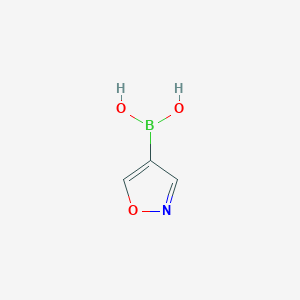

This compound is characterized by a boronic acid group (-B(OH)₂) attached to the C4 position of the isoxazole ring. Its structure is fundamental to its reactivity, offering a stable yet reactive partner for transition metal-catalyzed reactions.

Caption: 2D Structure of this compound.

For practical laboratory use, this compound is frequently supplied as its pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This form offers enhanced stability and easier handling compared to the free boronic acid. The data below pertains to both the free acid and its common pinacol ester, as specified.

| Property | Value (this compound) | Value (this compound pinacol ester) |

| CAS Number | 1008139-25-0[5][6] | 928664-98-6[7][8] |

| Molecular Formula | C₃H₄BNO₃[5][6] | C₉H₁₄BNO₃[7][8] |

| Molecular Weight | 112.88 g/mol [5][6][9] | 195.02 g/mol [8][10] |

| Physical Form | Solid, white to pale yellow[6][9][11] | Solid[8] |

| Boiling Point | 337.4±34.0 °C (Predicted)[9][11] | Not available |

| Density | 1.37-1.4 g/cm³ (Predicted)[6][9] | Not available |

| Melting Point | Not available | 110-115 °C[8] |

| Topological Polar Surface Area | 66.5 Ų[5][] | 44.5 Ų[13] |

| SMILES | B(C1=CON=C1)(O)O[5][14] | CC1(C)OB(OC1(C)C)c2cnoc2[8] |

Stability and Handling

Storage: Boronic acids and their esters can be sensitive to moisture and oxidation. For long-term viability, this compound should be stored in a freezer under an inert atmosphere, with a recommended temperature of -20°C.[6][9] Its pinacol ester counterpart is generally more stable and can be stored at refrigerated temperatures (2-8°C) under dry conditions.[7][8]

Safety: this compound and its pinacol ester are considered hazardous chemicals. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][10][15] They are also harmful if swallowed.[5][10] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[16]

-

Incompatibilities: Avoid strong acids and strong bases.[16]

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][18][19] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds between sp²-hybridized centers.

The Suzuki-Miyaura Coupling Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophile).

-

Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][4]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

This robust methodology allows for the facile derivatization of the isoxazole core, enabling medicinal chemists to rapidly synthesize libraries of compounds for biological screening. The isoxazole moiety itself can contribute to binding affinity and metabolic stability in drug candidates, making this building block particularly attractive for drug discovery programs targeting cancer, infections, and neurodegenerative disorders.[2][]

Beyond traditional Suzuki couplings, this compound has been utilized in novel, DNA-compatible reactions. One such application is a tandem process involving Suzuki coupling followed by a base-promoted fragmentation of the isoxazole ring to achieve cyanomethylation of aryl halides, a technique valuable for the synthesis of DNA-encoded libraries.[20]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl bromide.

Objective: To synthesize 4-phenylisoxazole from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole and bromobenzene.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.2 equiv.)

-

Bromobenzene (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane (solvent)

-

Water (solvent, degassed)

Protocol Workflow:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

-

Causality: Flame-drying the glassware removes adsorbed water, which can hydrolyze the boronic ester and interfere with the catalyst. Using an excess of the boronic ester ensures complete consumption of the limiting aryl halide.

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Establishing an inert atmosphere is critical to prevent oxidative degradation of the catalyst and ensure high yields.[4]

-

-

Reagent Addition: Under a positive pressure of inert gas, add bromobenzene (1.0 equiv.) via syringe. Subsequently, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via cannula or syringe.

-

Causality: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvents by sparging with an inert gas removes dissolved oxygen.

-

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is essential in the biphasic mixture to ensure efficient mixing of reactants.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (bromobenzene) is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break up emulsions and begin the drying process.

-

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-phenylisoxazole.

-

Causality: This final step removes unreacted starting materials, catalyst residues, and any byproducts (such as homocoupled boronic ester) to yield the desired product in high purity.[4]

-

Conclusion

This compound and its pinacol ester are indispensable tools in contemporary organic synthesis. Their unique structure combines a biologically relevant heterocyclic core with a functional group perfectly poised for robust and versatile cross-coupling chemistry. This combination provides researchers in pharmaceutical and materials science with a reliable and efficient means to construct novel molecules with tailored properties. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura reaction, is essential for leveraging its full synthetic potential.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. This compound | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1008139-25-0 this compound AKSci X4967 [aksci.com]

- 7. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 8. 4-Isoxazoleboronic acid pinacol ester 95 928664-98-6 [sigmaaldrich.com]

- 9. Isoxazole-4-boronicacid CAS#: 1008139-25-0 [amp.chemicalbook.com]

- 10. H66887.03 [thermofisher.com]

- 11. Page loading... [guidechem.com]

- 13. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | C9H14BNO3 | CID 16414180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. capotchem.com [capotchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Isoxazol-4-boronic acid - Enamine [enamine.net]

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Isoxazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of heterocyclic motifs is paramount for modulating the physicochemical and pharmacological properties of novel molecular entities. Among these, the isoxazole ring system is a privileged scaffold, frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] this compound emerges as a particularly valuable building block, providing chemists with a direct and efficient handle for introducing the isoxazole moiety into complex molecules. Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth examination of its chemical identifiers, properties, core applications, and a field-proven experimental protocol for its use.

Core Identifiers and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is cataloged under several identifiers, with its CAS number being the most unique. Its properties are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1008139-25-0 | [3][4][5][6] |

| Molecular Formula | C₃H₄BNO₃ | [4][5] |

| Molecular Weight | 112.88 g/mol | [4][] |

| IUPAC Name | (1,2-oxazol-4-yl)boronic acid | [4][] |

| Synonyms | Isoxazol-4-ylboronic acid, B-4-Isoxazolylboronic acid | [3][6] |

| InChI Key | HANPIZQMFCWPKY-UHFFFAOYSA-N | [4][] |

| SMILES | OB(O)c1cnoc1 | [8] |

| Physical Form | Solid, pale yellow to white powder | [3][5][6] |

Handling, Storage, and Safety

Stability and Storage: this compound is a relatively bench-stable solid.[3] However, like many boronic acids, it can be susceptible to dehydration to form its corresponding boroxine (a trimeric anhydride) or protodeboronation under certain conditions. For optimal long-term stability and to ensure reaction consistency, it is recommended to store the compound in a freezer at temperatures of -20°C under an inert atmosphere.[5][6]

Safety and Hazard Information: This compound should be handled by technically qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Hazard Statements: According to aggregated data, the compound is associated with the following hazards:

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means to form a C(sp²)–C(sp²) bond between the isoxazole ring and various aryl or vinyl halides and triflates.[2][9]

Mechanism Overview: The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the isoxazole ring) to the Pd(II) center, displacing the halide.[2][10]

-

Reductive Elimination: The two organic fragments on the palladium complex (the aryl group and the isoxazole) couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the desired biaryl product.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 4-Aryl-Isoxazole

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 to 1.5 mmol, 1.2 to 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Nitrogen or Argon source

Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

-

Seal the vessel with a septum or cap.

-

Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic turnover and reaction success.

-

-

Solvent Addition:

-

Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel. Solvents should be sparged with an inert gas for at least 30 minutes prior to use. Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

-

-

Reaction Execution:

-

Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

-

Stir the reaction mixture vigorously for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-isoxazole product.

-

Advanced Concepts and Related Reagents

DNA-Encoded Library (DEL) Synthesis: this compound has been demonstrated as a reagent for DNA-compatible cyanomethylation. This process involves a tandem reaction sequence beginning with a Suzuki-Miyaura coupling, followed by a base-promoted fragmentation of the isoxazole ring. This unique reactivity, which proceeds under conditions that do not significantly damage DNA, makes it a valuable tool in the synthesis of DNA-encoded libraries for drug discovery.[3]

Pinacol Ester Derivative: For applications requiring enhanced stability or different solubility profiles, the pinacol ester of this compound (CAS: 928664-98-6) is a widely used alternative.[11][12][13] Boronic acid pinacol esters are generally more robust towards protodeboronation and are often easier to handle and purify than their free boronic acid counterparts. They are fully compatible with Suzuki-Miyaura coupling conditions, often being used interchangeably.[10]

Conclusion

This compound is a high-value, versatile chemical tool for research and development professionals. Its ability to participate reliably in palladium-catalyzed cross-coupling reactions provides a straightforward and powerful method for incorporating the pharmacologically relevant isoxazole scaffold into target molecules. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 4. This compound | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1008139-25-0 this compound AKSci X4967 [aksci.com]

- 6. Isoxazole-4-boronicacid CAS#: 1008139-25-0 [amp.chemicalbook.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. This compound pinacol ester, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 13. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | C9H14BNO3 | CID 16414180 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Application of Isoxazole-4-Boronic Acid: A Keystone Building Block in Modern Drug Discovery

Abstract

Isoxazole-4-boronic acid is a heterocyclic building block of significant strategic importance in contemporary medicinal chemistry and drug discovery. The isoxazole core is a recognized pharmacophore present in numerous biologically active compounds, while the boronic acid moiety serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and critical applications of this compound. We will explore the principal synthetic routes, detailing the causality behind experimental choices, and present step-by-step protocols. Furthermore, we will delve into its cornerstone application in Suzuki-Miyaura coupling and its advanced use in specialized fields such as DNA-Encoded Library (DEL) synthesis, underscoring its value in the rapid generation of molecular diversity for therapeutic innovation.

Introduction: The Strategic Value of this compound

The Isoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a staple in pharmaceutical design.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The biological activity of well-known drugs such as the anti-rheumatic leflunomide and the COX-2 inhibitor valdecoxib relies on the isoxazole ring, highlighting its role in creating treatments for inflammation, cancer, and infectious diseases.[1] The modification of the isoxazole structure is a proven strategy for developing novel therapeutics with enhanced potency and reduced toxicity.[1]

The Boronic Acid Handle: A Gateway to Chemical Diversity

The introduction of a boronic acid group onto a molecular scaffold provides a powerful tool for medicinal chemists.[3] Boronic acids and their corresponding esters are exceptionally useful substrates in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction is prized for its mild conditions, tolerance of a vast range of functional groups, and commercial availability of catalysts and reagents. The stability, ease of preparation, and relatively low toxicity of boronic acid compounds make them ideal for the late-stage functionalization of complex molecules and the rapid assembly of compound libraries for high-throughput screening.[3][4]

This compound: Bridging Scaffold and Functionality

This compound (CAS: 1008139-25-0) synergistically combines the desirable pharmacological properties of the isoxazole ring with the synthetic versatility of the boronic acid group. This combination allows for the direct introduction of the isoxazole motif into target molecules, enabling chemists to efficiently explore the chemical space around this privileged scaffold.

Physicochemical Properties and Characterization

This compound is typically a white, solid, bench-stable reagent.[5] For enhanced stability, particularly to mitigate dehydration to boroxines, it is often handled or sold as its pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 928664-98-6).[6]

| Property | Value | Reference |

| Molecular Formula | C₃H₄BNO₃ | [][8] |

| Molecular Weight | 112.88 g/mol | [][8] |

| CAS Number | 1008139-25-0 | [5][8] |

| Appearance | Solid | [5] |

| IUPAC Name | (1,2-oxazol-4-yl)boronic acid | [][8] |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 4 | [] |

| Topological Polar Surface Area | 66.5 Ų | [][8] |

Core Methodologies for the Synthesis of this compound

The synthesis of this compound hinges on the regioselective introduction of the boronic acid moiety at the C4 position of the isoxazole ring. This is typically achieved by starting with a 4-halo-isoxazole precursor. Two primary, field-proven methodologies are employed: synthesis via halogen-metal exchange and synthesis via palladium-catalyzed Miyaura borylation.

Method A: Synthesis via Halogen-Metal Exchange

This classic organometallic approach relies on the generation of a highly nucleophilic carbanion at the C4 position, which then reacts with an electrophilic boron source.

Principle: The process involves the reaction of a 4-halo-isoxazole (typically 4-bromo-isoxazole) with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures. This generates a 4-lithio-isoxazole intermediate. This intermediate is then "trapped" by an electrophilic borate ester, like triisopropyl borate, to form a boronate complex. Finally, acidic workup hydrolyzes the ester to yield the desired boronic acid.

Causality and Insights:

-

Cryogenic Temperatures (-78 °C): Essential to prevent side reactions. The lithiated isoxazole is highly reactive and can decompose or react with the solvent or starting material at higher temperatures.

-

Anhydrous Conditions: Critical for success. Organolithium reagents react rapidly with water. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.

-

Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to undergoing a second addition of the organolithium reagent.

Experimental Protocol: Synthesis of this compound via Halogen-Metal Exchange

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-bromo-isoxazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method B: Synthesis via Palladium-Catalyzed Miyaura Borylation

This method leverages modern cross-coupling chemistry to form the C-B bond under milder conditions than the halogen-metal exchange route.[9][10]

Principle: This reaction couples a 4-halo-isoxazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, resulting in the formation of the more stable this compound pinacol ester. This ester can then be hydrolyzed to the free boronic acid if desired.

Causality and Insights:

-

Catalyst System: The choice of palladium catalyst and ligand is crucial. Catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand are effective. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: A mild base, such as potassium acetate (KOAc), is used to facilitate the transmetalation step of the catalytic cycle. It is not strong enough to cause unwanted side reactions with the isoxazole ring.

-

Product Form: This method directly yields the pinacol ester, which is often the desired reagent for subsequent Suzuki couplings due to its superior stability and ease of handling.

Experimental Protocol: Synthesis of this compound Pinacol Ester via Miyaura Borylation

-

Preparation: To a flask, add 4-bromo-isoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure pinacol ester.

Comparison of Synthetic Routes

| Feature | Method A: Halogen-Metal Exchange | Method B: Miyaura Borylation |

| Conditions | Cryogenic (-78 °C), strictly anhydrous | Milder (80-100 °C), less sensitive to moisture |

| Reagents | Stoichiometric strong base (n-BuLi) | Catalytic Palladium, stoichiometric mild base |

| Functional Group Tolerance | Low; incompatible with acidic protons, esters | High; tolerates a wide range of functional groups |

| Scalability | Challenging due to temperature control | More readily scalable |

| Initial Product | Free Boronic Acid | Boronic Acid Pinacol Ester |

| Safety | Requires handling of pyrophoric n-BuLi | Requires handling of palladium catalysts |

Key Applications in Drug Discovery

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to construct complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction forms a C-C bond between the C4 of the isoxazole and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

Representative Protocol: Suzuki Coupling of this compound with an Aryl Bromide

-

Preparation: In a flask, combine the aryl bromide (1.0 eq), this compound (or its pinacol ester, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction: Degas the mixture (e.g., by bubbling argon through it for 15 minutes) and then heat to reflux (80-100 °C) under an inert atmosphere until the reaction is complete.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Advanced Application: DNA-Encoded Library (DEL) Synthesis

A particularly innovative application of this compound is in the synthesis of DNA-Encoded Libraries. It serves as a reagent for a DNA-compatible cyanomethylation of aryl halides or triflates.[5] This proceeds via a tandem reaction involving an initial Suzuki-Miyaura coupling, followed by a base-promoted fragmentation of the now-attached isoxazole ring, which unmasks a cyanomethyl group. The mild conditions of this tandem process are crucial as they do not damage the DNA tag.[5]

Conclusion and Future Outlook

This compound has cemented its role as an indispensable building block in the toolkit of the modern medicinal chemist. Its strategic value lies in the seamless integration of a pharmacologically relevant scaffold with a synthetically powerful functional group. The synthetic methodologies, particularly the robust and scalable Miyaura borylation, ensure its accessibility for diverse research and development programs. Its application in Suzuki-Miyaura coupling is fundamental to library synthesis, while its specialized use in advanced technologies like DEL synthesis demonstrates its ongoing relevance at the cutting edge of drug discovery. Future advancements will likely focus on developing even more efficient and sustainable catalytic systems for its synthesis and coupling, further expanding the chemical space that can be explored in the quest for novel therapeutics.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 6. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 8. This compound | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

An In-Depth Technical Guide to Isoxazole-4-boronic Acid: A Strategic Building Block in Modern Drug Discovery

Abstract

Isoxazole-4-boronic acid and its derivatives have emerged as indispensable tools in contemporary medicinal chemistry. This guide provides an in-depth analysis of this heterocyclic building block, delineating its synthesis, physicochemical properties, and strategic applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, present validated protocols, and showcase its utility through case studies in drug development. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity and structural significance of the isoxazole scaffold.

Introduction: The Strategic Value of the Isoxazole Nucleus

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is prevalent in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and its contribution to molecular stability and binding affinity.[1][2][3][4][5] Isoxazoles are key components in drugs exhibiting a wide array of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4]

The functionalization of this privileged scaffold is paramount for exploring chemical space in drug discovery. Boronic acids and their corresponding esters are exceptionally useful reagents in this context, primarily due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[6][7] this compound, specifically, provides a strategic "handle" for medicinal chemists to introduce the isoxazole moiety into complex molecules, enabling the rapid synthesis and evaluation of new chemical entities.[8]

Physicochemical Properties and Synthesis

Understanding the inherent properties of this compound is critical for its effective use. It is typically a bench-stable solid that is soluble in polar organic solvents.[9]

| Property | Value | Source |

| Molecular Formula | C₃H₄BNO₃ | [][11][12] |

| Molecular Weight | 112.88 g/mol | [][11][12] |

| Physical Form | Solid | [12][13] |

| Topological Polar Surface Area | 66.5 Ų | [][11] |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 4 | [] |

Table 1: Key Physicochemical Properties of this compound.

The synthesis of this compound and its common surrogate, the pinacol ester derivative, typically involves the functionalization of a pre-formed isoxazole ring. A common synthetic route involves the Miyaura borylation, where an isoxazolyl halide is coupled with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.[7] The choice of the pinacol ester is often strategic, as it offers enhanced stability and easier handling compared to the free boronic acid.[14][15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[6] This reaction allows for the precise and efficient connection of the isoxazole ring (from the boronic acid) to an aryl or heteroaryl halide (or triflate), generating complex biaryl structures that are central to many pharmaceutical compounds.[6][16]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

-

Expertise & Causality : The choice of ligand (L), base, and solvent system is critical and interdependent.

-

Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed.[17] They stabilize the Pd(0) species and accelerate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[7]

-

Base : A base (e.g., K₃PO₄, K₂CO₃, CsF) is essential for activating the boronic acid.[17][18] It converts the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

-

Solvent : A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[17][18] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Self-Validating Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(dppf), 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

Step-by-Step Methodology:

-

Reaction Setup : To a clean, dry reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., 5 mol %), and base (2.0 equiv).

-

Rationale: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

-

-

Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Rationale: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing oxygen is critical for catalytic turnover and achieving high yields.

-

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

-

Rationale: Using pre-degassed solvents further ensures that oxygen is excluded from the reaction environment.

-

-

Reaction Execution : Place the reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired arylated isoxazole.

Applications in Drug Discovery & Beyond

The true value of this compound lies in its application to synthesize molecules with therapeutic potential. It has been employed as a key building block in the development of inhibitors for various biological targets.[] For example, it has been incorporated into molecules targeting oncogenic enzymes and kinases, where the isoxazole ring can form crucial hydrogen bonds or hydrophobic interactions within the target's active site.[]

A notable application beyond standard coupling is its use in DNA-compatible chemistry for the construction of DNA-Encoded Libraries (DELs). This compound can undergo a Suzuki coupling followed by a base-promoted fragmentation of the isoxazole ring.[9] This tandem process results in cyanomethylation of an aryl halide, a transformation that is well-tolerated by the DNA backbone and provides a novel method for generating diverse compound libraries for high-throughput screening.[9]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthetic chemist's toolbox. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the inherent biological relevance of the isoxazole core make it a highly valuable reagent.[5][19] As synthetic methodologies continue to advance, particularly in the realm of late-stage functionalization, the strategic use of reagents like this compound will continue to accelerate the discovery and development of novel therapeutics, underscoring its continued importance in modern pharmaceutical research.[1][2][3]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 11. This compound | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1008139-25-0 this compound AKSci X4967 [aksci.com]

- 14. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 15. This compound pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Isoxazole-4-boronic Acid: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the isoxazole ring system has garnered significant attention due to its diverse biological activities and its presence in numerous approved pharmaceuticals.[1][2] Isoxazole-4-boronic acid emerges as a particularly valuable reagent, providing a direct and efficient means to introduce this pharmacologically relevant isoxazole core into potential drug candidates. This guide aims to provide a comprehensive technical overview of this compound, detailing its fundamental properties, key applications, and practical methodologies for its use in synthetic chemistry, with a particular focus on its role in facilitating the construction of complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a stable, solid compound under standard laboratory conditions, a characteristic that enhances its utility and shelf-life.[3]

| Property | Value | Source |

| Molecular Formula | C₃H₄BNO₃ | [4][][6][7] |

| Molecular Weight | 112.88 g/mol | [4][][6][7] |

| Appearance | White to off-white solid | [6][7][8] |

| IUPAC Name | (1,2-oxazol-4-yl)boronic acid | [4][] |

| CAS Number | 1008139-25-0 | [4][7] |

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[10] The boronic acid functional group of this compound readily participates in the catalytic cycle, enabling the facile linkage of the isoxazole ring to a wide variety of aryl and heteroaryl halides or triflates.[3][9]

Mechanistic Rationale for Application

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The choice of this compound as a substrate is underpinned by several key factors:

-

Stability and Handling: Boronic acids are generally more stable and less toxic than other organometallic reagents, such as organotins (used in Stille coupling) or organozincs. This compound is a bench-stable solid, simplifying its handling and storage.[3]

-

Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura coupling are typically mild and tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex, polyfunctional molecules.[11]

-

High Yields and Selectivity: The coupling of this compound with suitable partners generally proceeds in good to excellent yields with high regioselectivity.[3][11]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 4. This compound | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. indiamart.com [indiamart.com]

- 8. 1008139-25-0 this compound AKSci X4967 [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing Isoxazole-4-boronic Acid for Drug Discovery

Abstract

Isoxazole-4-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, enabling the synthesis of complex molecules through robust cross-coupling methodologies. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of this reagent. We will navigate the commercial supplier landscape, delve into critical quality control parameters, discuss the practical distinctions between the free boronic acid and its pinacol ester, and provide field-proven protocols for its successful application and handling. Our focus is on ensuring scientific integrity and empowering researchers to make informed decisions for sourcing and utilizing this high-value chemical intermediate.

Introduction: The Strategic Value of the Isoxazole Moiety

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and relatively low molecular weight have made it a privileged scaffold in drug design.[1][2][3] The isoxazole core is present in a multitude of clinically approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin and Sulfamethoxazole.[2][4] These compounds exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5]

This compound, specifically, serves as a versatile intermediate for introducing this valuable pharmacophore into target molecules, most commonly via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] Its effective use, however, begins with a critical, often overlooked step: procurement from a reliable commercial source.

The Critical Choice: Free Boronic Acid vs. Pinacol Ester

A primary consideration when sourcing this reagent is the choice between the free This compound and its more common derivative, This compound pinacol ester . This decision hinges on a classic trade-off between reactivity and stability.

-

This compound (C₃H₄BNO₃, CAS: 1008139-25-0): This form is generally more reactive in cross-coupling reactions.[8] However, it is susceptible to dehydration, leading to the reversible formation of a cyclic trimer anhydride known as a boroxine .[9][10] This impurity can complicate stoichiometry and lead to inconsistent results. Its shelf-life is generally shorter, and it requires stringent storage conditions.

-

This compound pinacol ester (C₉H₁₄BNO₃, CAS: 928664-98-6): The pinacol ester offers significantly enhanced stability.[8][11] It is typically a crystalline solid that is less prone to decomposition, easier to handle and purify, and has a longer shelf-life.[8] In most Suzuki-Miyaura reaction conditions, the pinacol ester is believed to hydrolyze in situ to the active boronic acid, making it the preferred choice for reproducibility in complex, multi-step syntheses.[8]

Scientist's Insight: For nearly all applications outside of highly specialized cases, the pinacol ester is the recommended starting material . The marginal increase in reaction time is a small price to pay for the vastly superior stability, handling, and batch-to-batch consistency.

Commercial Supplier Landscape & Quality Analysis

Sourcing high-purity this compound or its pinacol ester is critical for successful and reproducible downstream applications. The following table summarizes prominent commercial suppliers catering to the research and development sector.

| Supplier | Product Form(s) Offered | Typical Purity | Key Considerations & Notes |

| Sigma-Aldrich (Merck) | Free Acid & Pinacol Ester | ≥95% | Offers various grades. Crucially, the "AldrichCPR" line is sold "as-is" without analytical data, and the buyer assumes all responsibility for purity confirmation.[6][7][12] Standard grades include a Certificate of Analysis (CoA). |

| Thermo Scientific (Alfa Aesar) | Pinacol Ester | ~97% | A reliable source for R&D quantities with comprehensive documentation typically available.[2][4] |

| AK Scientific, Inc. | Free Acid | ≥95% | A US-based supplier providing clear specifications and stock levels for research quantities.[1] |

| Frontier Specialty Chemicals | Pinacol Ester | Not specified, but provides technical data. | Offers research quantities and useful links to application literature on its product pages.[13] |

| Enamine | Free Acid | Not specified, but provides application data. | A well-known supplier for building blocks in drug discovery, offering unique reagents and libraries.[14] |

The Procurement & Qualification Workflow

A robust procurement process does not end at purchase. It involves diligent qualification to ensure the integrity of your experimental results.

Caption: Supplier Selection and Material Qualification Workflow.

Protocols for Handling, Storage, and Quality Control

Protocol: Safe Handling & Storage

-

Receiving: Upon receipt, visually inspect the container for any damage.

-

Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).

-

Handling: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

-

Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation, which can degrade the reagent. Use clean, dry spatulas and weigh the required amount promptly. Reseal the container tightly under inert gas if possible.

Protocol: Certificate of Analysis (CoA) Interpretation & In-House QC

The supplier's CoA is your first line of defense, but independent verification is the hallmark of good science.

-

Review the CoA:

-

Identity: Confirm the structure and CAS number match the ordered product.

-

Purity: Check the purity value, typically determined by ¹H NMR or LC-MS. A purity of >97% is recommended for most applications.

-

Analytical Methods: Note the methods used for analysis. Look for data from ¹H NMR, which confirms structure, and LC-MS, which indicates purity and presence of impurities.

-

-

In-House Verification (¹H NMR):

-

Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Expected Signals (Pinacol Ester): Look for the characteristic singlet for the 12 protons of the two methyl groups on the pinacol moiety around δ 1.3 ppm. The aromatic protons on the isoxazole ring will appear further downfield.

-

Red Flag: The absence or diminished integration of the pinacol singlet, coupled with broad peaks, may suggest decomposition or the presence of the free boronic acid and/or boroxine.

-

-

In-House Verification (LC-MS):

-

Analysis of boronic acids by LC-MS can be challenging due to their polarity and tendency to form boroxines.[15][16]

-

Use a method with a C18 column and a mobile phase of acetonitrile and buffered water (e.g., 10 mM ammonium acetate).[15]

-

Monitor for the expected mass-to-charge ratio (m/z) in both positive and negative ionization modes.

-

Expected m/z (Pinacol Ester, [M+H]⁺): ~196.1

-

Red Flag: Multiple peaks, especially those corresponding to the free boronic acid or the boroxine trimer, indicate impurity or degradation.

-

Application Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound pinacol ester with a representative aryl bromide.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Methodology:

-

Reagent Preparation:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), This compound pinacol ester (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality Note: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.[17]

-

-

Catalyst Addition:

-

In a separate vial, pre-mix the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Add the catalyst/ligand mixture to the reaction vial.

-

Causality Note: The phosphine ligand (SPhos) stabilizes the palladium center and facilitates both oxidative addition and reductive elimination, improving reaction efficiency, especially for heteroaromatic substrates.[6]

-

-

Solvent & Degassing:

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

Heat the reaction mixture to 80-100°C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

-

Workup & Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Conclusion

This compound and its pinacol ester are indispensable tools in the drug discovery pipeline. A successful synthetic campaign begins not in the flask, but with the careful selection and validation of these critical starting materials. By understanding the stability trade-offs between the free acid and its ester, implementing a rigorous supplier qualification workflow, and adhering to best practices for handling and QC, researchers can mitigate risks of failure and ensure the generation of reliable, reproducible data. This guide serves as a foundational resource to empower scientists to harness the full synthetic potential of this versatile building block.

References

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 14. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of Isoxazole-4-boronic Acid and Its Pinacol Ester Derivative

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for isoxazole-4-boronic acid, a valuable building block in medicinal chemistry and drug development.[1][2] Due to the inherent propensity of boronic acids to form boroxines, which can complicate spectral interpretation, this guide also extensively covers the more stable and commonly handled this compound pinacol ester.[3] We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. A comparative discussion will elucidate the key spectroscopic differences between the free boronic acid and its pinacol ester, providing researchers with the necessary tools for accurate identification and characterization.

Introduction: The Significance of this compound

The isoxazole motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to participate in hydrogen bonding and other molecular interactions.[4] When functionalized with a boronic acid group, the isoxazole scaffold becomes a versatile intermediate for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This makes this compound and its derivatives highly sought-after reagents in the synthesis of complex pharmaceutical compounds.

However, the analysis of boronic acids can be challenging. They have a tendency to dehydrate and form cyclic trimers known as boroxines, which can lead to complex and often uninterpretable NMR spectra.[3] For this reason, boronic acids are frequently protected as their pinacol esters, which are more stable, crystalline solids with improved handling and chromatographic properties.[5] This guide will therefore focus on the readily available data for this compound pinacol ester and provide expert insights into interpreting this data in the context of the free boronic acid.

Molecular Structure and Key Spectroscopic Features

The structures of this compound and its pinacol ester are presented below. The key difference is the boronic acid group (-B(OH)₂) versus the pinacol boronate ester group (-B(O₂C₂Me₄)). This structural variance is the primary determinant of the differences observed in their respective spectra.

Figure 1: Chemical structures of this compound and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound and its pinacol ester, ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is then recorded on a 400 MHz or higher field spectrometer.

Data and Interpretation: this compound Pinacol Ester

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.9 | s | 1H | H-5 (isoxazole) |

| 2 | ~8.4 | s | 1H | H-3 (isoxazole) |

| 3 | ~1.3 | s | 12H | -C(CH₃)₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Expertise & Experience: Causality Behind the Observed Shifts

-

Isoxazole Protons (H-3 and H-5): The protons on the isoxazole ring appear as sharp singlets in the aromatic region of the spectrum. Their downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen and oxygen heteroatoms.

-

Pinacol Protons: The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent due to free rotation. This results in a single, intense singlet at approximately 1.3 ppm.

Comparative Analysis: Expected ¹H NMR Spectrum of this compound

For the free boronic acid, the signals for the isoxazole protons (H-3 and H-5) would be expected at similar chemical shifts to the pinacol ester. The most significant difference would be the absence of the large singlet for the pinacol methyl groups. Instead, a broad singlet corresponding to the two hydroxyl protons of the -B(OH)₂ group would be observed. The chemical shift of this signal is highly variable and dependent on solvent, concentration, and temperature, typically appearing between 4 and 6 ppm, but it can be much further downfield. This signal will also exchange with D₂O, a useful diagnostic test.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same sample prepared for ¹H NMR analysis. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Data and Interpretation: this compound Pinacol Ester

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~160 | C-5 (isoxazole) |

| 2 | ~150 | C-3 (isoxazole) |

| 3 | ~110 | C-4 (isoxazole, attached to Boron) |

| 4 | ~84 | -C(CH₃)₂ |

| 5 | ~25 | -C(CH₃)₂ |

Note: The signal for the carbon attached to boron (C-4) may be broadened due to quadrupolar relaxation of the boron nucleus.[6]

Expertise & Experience: Causality Behind the Observed Shifts

-

Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are consistent with those of other substituted isoxazoles.[7] The carbons adjacent to the heteroatoms (C-3 and C-5) are the most downfield.

-

Pinacol Carbons: The quaternary carbons of the pinacol group appear around 84 ppm, while the methyl carbons are observed at approximately 25 ppm.[8]

Comparative Analysis: Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of the free boronic acid would show the signals for the isoxazole ring carbons at similar positions to the pinacol ester. The key difference would be the absence of the signals at ~84 ppm and ~25 ppm corresponding to the pinacol group.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: For solid samples, an IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

Data and Interpretation: this compound Pinacol Ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (isoxazole) |

| ~2980 | Strong | C-H stretch (aliphatic, pinacol) |

| ~1600 | Medium | C=N stretch (isoxazole) |

| ~1370 | Strong | B-O stretch |

| ~1140 | Strong | C-O stretch |

Expertise & Experience: Causality Behind the Observed Bands

-

B-O Stretch: The strong absorption around 1370 cm⁻¹ is characteristic of the B-O bond in boronate esters.[9]

-

C-H Stretches: The spectrum clearly distinguishes between the aromatic C-H stretches of the isoxazole ring and the aliphatic C-H stretches of the pinacol methyl groups.

Comparative Analysis: Expected IR Spectrum of this compound

The IR spectrum of this compound would exhibit several key differences:

-

O-H Stretch: A very broad and strong absorption band would be present in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the B(OH)₂ group. This is often the most prominent feature in the IR spectrum of a boronic acid.[10]

-

Absence of Aliphatic C-H Stretches: The strong C-H stretching bands from the pinacol group (~2980 cm⁻¹) would be absent.

-

B-O Stretch: The B-O stretching frequency would likely shift compared to the pinacol ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization (ESI) is a common technique for the analysis of boronic acids and their esters. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data and Interpretation: this compound Pinacol Ester

-

Molecular Formula: C₉H₁₄BNO₃[4]

-

Molecular Weight: 195.03 g/mol [4]

-

Expected Ion: In positive ion mode ESI-MS, the most likely observed ion would be the protonated molecule, [M+H]⁺, at m/z 196.1. Adducts with sodium, [M+Na]⁺, at m/z 218.1 are also common.

Expertise & Experience: Challenges in the MS Analysis of Boronic Acids

The direct analysis of boronic acids by mass spectrometry can be complicated by their tendency to form boroxines (cyclic trimers) in the gas phase, which can lead to ions at much higher m/z values than expected for the monomer.[3] Derivatization to the pinacol ester stabilizes the boron center and generally leads to cleaner mass spectra.[3]

Comparative Analysis: Expected Mass Spectrum of this compound

-

Molecular Formula: C₃H₄BNO₃[2]

-

Molecular Weight: 112.88 g/mol [2]

-

Expected Ion: The protonated molecule, [M+H]⁺, would be expected at m/z 113.9. However, as mentioned, the formation of the boroxine trimer could lead to a significant ion corresponding to the dehydrated trimer.

Figure 3: A simplified workflow for mass spectrometry analysis.

Hydrolysis of Pinacol Ester to Boronic Acid

For researchers who need to use the free boronic acid, it can be readily prepared from the more stable pinacol ester.

Experimental Protocol for Hydrolysis:

-

Dissolve the this compound pinacol ester in a suitable solvent mixture, such as acetone and water.

-

Add an aqueous acid, for example, 1 M HCl, and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

Note: This is a general procedure and may require optimization for specific scales and purities. A two-step deprotection via a diethanolamine adduct has also been reported as an efficient method.[11][12]

Conclusion

This guide has provided a detailed overview of the spectroscopic characterization of this compound, with a practical focus on its more stable pinacol ester derivative. By understanding the key features in NMR, IR, and MS spectra and the expected differences between the free acid and its ester, researchers can confidently identify and utilize these important synthetic building blocks. The provided protocols and interpretative guidance are intended to support the work of scientists in drug discovery and development, facilitating the synthesis of novel and impactful therapeutics.

References

- 1. 4-Isoxazoleboronic acid pinacol ester 95 928664-98-6 [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. This compound pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Role of isoxazole scaffolds in medicinal chemistry.

An In-Depth Technical Guide to the Role of Isoxazole Scaffolds in Medicinal Chemistry

Executive Summary

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties, synthetic tractability, and capacity to engage in diverse biological interactions have propelled its incorporation into a wide range of therapeutic agents. This guide provides a comprehensive analysis for drug development professionals on the multifaceted role of the isoxazole nucleus, covering its fundamental properties, strategic applications in drug design, key synthetic methodologies, and its critical function as a bioisosteric element. We will delve into the causality behind its success, supported by structure-activity relationship (SAR) studies, detailed experimental protocols, and visualizations of its mechanistic interactions.

The Isoxazole Nucleus: A Profile of a Privileged Scaffold

The isoxazole ring is an aromatic heterocycle that presents a unique combination of electronic and steric features, making it highly attractive for drug design.[2][3] The adjacent placement of the electronegative oxygen and nitrogen atoms creates a distinct dipole moment and influences the electron distribution across the ring, enabling a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[4][5]

The weak N-O bond is a key characteristic, providing a potential site for metabolic cleavage or serving as a synthetic handle for further functionalization, allowing for the generation of diverse chemical libraries.[2][3] Furthermore, the inclusion of the isoxazole moiety can enhance a compound's pharmacokinetic profile, improving properties such as metabolic stability, solubility, and oral bioavailability.[6][7]

Caption: The core aromatic structure of the 1,2-isoxazole ring.

Therapeutic Landscape: Isoxazole in Marketed Drugs

The versatility of the isoxazole scaffold is evidenced by its presence in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[5][8] The strategic incorporation of this ring system has been pivotal in achieving the desired potency, selectivity, and pharmacokinetic properties of these agents.

| Drug Name | Therapeutic Class | Mechanism of Action (MOA) |

| Sulfamethoxazole | Antibacterial (Sulfonamide) | Inhibits dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[9] |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective inhibitor of cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.[10][11] |

| Leflunomide | Immunomodulatory (DMARD) | Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis in lymphocytes.[9][10] |

| Risperidone | Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[11] |

| Cloxacillin/Dicloxacillin | Antibacterial (Penicillinase-resistant) | Inhibit bacterial cell wall synthesis; the isoxazole moiety provides steric hindrance against β-lactamase enzymes.[11] |

| Zonisamide | Anticonvulsant | Blocks voltage-gated sodium and T-type calcium channels.[11] |

This diversity highlights the scaffold's ability to be tailored to interact with a wide range of biological targets, from enzymes to G-protein coupled receptors.[12]

The Isoxazole Scaffold as a Bioisostere